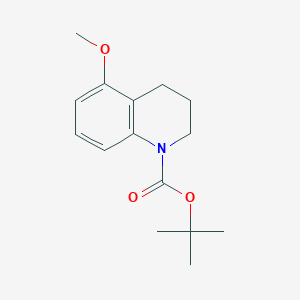

tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate

Beschreibung

tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is a bicyclic tertiary amine derivative featuring a quinoline scaffold with a methoxy group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound belongs to the 3,4-dihydroquinoline class, characterized by a partially saturated quinoline ring system. The Boc group enhances solubility in organic solvents and stabilizes the nitrogen center during synthetic modifications.

Eigenschaften

Molekularformel |

C15H21NO3 |

|---|---|

Molekulargewicht |

263.33 g/mol |

IUPAC-Name |

tert-butyl 5-methoxy-3,4-dihydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-10-6-7-11-12(16)8-5-9-13(11)18-4/h5,8-9H,6-7,10H2,1-4H3 |

InChI-Schlüssel |

SRPZFBDHHIGSKC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Protocol

-

Starting Material : 5-Methoxy-1,2,3,4-tetrahydroquinoline (hypothetical precursor).

-

Reagents : Di-tert-butyl dicarbonate (Boc anhydride), dichloromethane (DCM), and a base (e.g., DMAP or triethylamine).

-

Conditions :

-

Workup :

-

Remove solvent under reduced pressure.

-

Purify via column chromatography (petroleum ether:ethyl acetate = 8:1) to isolate the product as a colorless oil.

-

Analytical Data

-

1H NMR (400 MHz, DMSO-d6) : δ 9.09 (s, 1H, NH), 7.29 (d, J = 8.8 Hz, 1H, aromatic), 6.52 (dd, J = 8.8, 2.9 Hz, 1H, aromatic), 6.48 (d, J = 2.8 Hz, 1H, aromatic), 3.56 (t, J = 6.6 Hz, 2H, CH2), 2.63 (t, J = 6.6 Hz, 2H, CH2), 1.77 (p, J = 6.5 Hz, 2H, CH2), 1.43 (s, 9H, C(CH3)3).

-

HRMS (DART-TOF) : Calculated for C15H21NO3 [M + Na]+: 286.1419; Found: 286.1425.

Cyclization of Substituted Anilines

An alternative approach involves constructing the dihydroquinoline core from substituted aniline derivatives. This method is exemplified in the synthesis of 4-chloro-6,7-dimethoxyquinoline, which shares mechanistic similarities.

Nitration and Condensation

-

Nitration :

-

Condensation :

Reductive Cyclization

-

Hydrogenation :

-

Deprotection :

Yield : 82–90% (for analogous tetrahydroquinolines).

Palladium-Catalyzed Intramolecular Amination

A modern methodology employs palladium-catalyzed reactions to construct the dihydroquinoline skeleton. This approach, reported for 1,2-dihydroquinolines, can be adapted for the target compound.

Reaction Setup

-

Substrate : Morita-Baylis-Hillman (MBH) alcohol derivatives bearing methoxy and Boc-protected amine groups.

-

Catalyst : Pd(PPh3)2Cl2 (10 mol%) and DPPP (20 mol%).

-

Conditions :

Yield : Up to 95% (for similar dihydroquinolines).

Comparative Analysis of Methods

Functional Group Transformations

Methoxy Group Introduction

Analyse Chemischer Reaktionen

tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline ring.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.33 g/mol

- Structural Features : Contains a methoxy group at the 5-position of the quinoline ring, contributing to its unique properties compared to other derivatives.

Biological Activities

Research indicates that tert-butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microorganisms, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells through mechanisms involving specific molecular targets such as neurotransmitter receptors or enzymes relevant to cancer pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neurotransmitter Interaction | Modulates neurotransmitter systems |

Synthesis and Formulation

The synthesis of this compound typically involves several key steps that can be optimized for high yield and purity. Common reagents include:

- m-Chloroperbenzoic Acid for oxidation.

- Lithium Aluminum Hydride for reduction.

- Sodium Methoxide for substitution reactions.

The compound can be formulated into various dosage forms such as tablets, capsules, or injectable solutions, making it versatile for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. This suggests a mechanism that could be exploited for developing new cancer therapies.

Wirkmechanismus

The mechanism of action of tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Position and Key Properties

Key Observations :

- Methoxy vs. Methyl: The 6-methoxy derivative (LogP = 3.45) exhibits higher hydrophobicity than the 5-methyl analog (C₁₅H₂₁NO₂), likely due to the electron-donating methoxy group enhancing aromatic stabilization .

- The 4-oxo group increases polarity, as seen in its HRMS and NMR data .

Key Observations :

- Palladium-Catalyzed Coupling : Suzuki-Miyaura reactions (e.g., 1d-CHO) achieve moderate yields (66%) and are suitable for introducing alkyl or aryl groups at the 6-position .

- Iridium-Catalyzed Amination : Higher yields (82%) are achieved for allylic amination, emphasizing the efficiency of iridium complexes in C–N bond formation .

- Chiral Resolution : Asymmetric synthesis using Ti(OEt)₄ and sulfinamide derivatives enables enantioselective amination but with lower yields (44.4%) due to stereochemical control challenges .

Spectroscopic and Analytical Data

Table 3: NMR and HRMS Comparison

Key Observations :

- Methoxy Signal : The 6-methoxy derivative shows a characteristic singlet at δ 3.69 ppm in ¹H NMR, consistent with electron-donating substituents .

- Carbonyl Groups : The 4-oxo derivative (C=O at δ 190.1 ppm) and aldehyde (CHO at δ 201.8 ppm) exhibit distinct ¹³C NMR shifts, reflecting electronic differences .

Biologische Aktivität

Tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is a quinoline derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.33 g/mol

- Structure : The compound features a methoxy group at the 5-position of the quinoline ring, contributing to its unique properties compared to other derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve the modulation of specific molecular targets, such as neurotransmitter receptors or enzymes involved in tumorigenesis.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 20 |

The mechanism by which this compound exerts its biological effects is still under investigation. Current hypotheses suggest that it may interact with cellular signaling pathways involved in apoptosis and cell cycle regulation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 6-chloro-3,4-dihydroquinoline-1(2H)-carboxylate | C15H20ClNO3 | Contains a chlorine substituent at the 6-position |

| Tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate | C15H21NO3 | Features a hydroxyl group at the 6-position |

| Tert-butyl 7-methoxy-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | C15H21NO4 | Contains an oxo group at the 4-position |

These comparisons highlight how variations in substituents can influence biological activity and chemical reactivity.

Future Directions in Research

Ongoing research aims to elucidate the specific molecular targets and pathways affected by this compound. Future studies will focus on:

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Mechanistic Studies : Understanding the detailed biochemical pathways involved in its action.

- Structural Modifications : Synthesizing analogs to enhance potency and selectivity.

Q & A

Q. What is the synthetic pathway for tert-Butyl 5-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate?

The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of substituted aniline derivatives with aldehydes or ketones to form the dihydroquinoline backbone .

Esterification : Reaction of the quinoline-1-carboxylic acid intermediate with tert-butyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or acid catalysts (e.g., H₂SO₄) under reflux .

Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradients) to isolate the product .

Key Considerations: Optimize reaction time and temperature to prevent tert-butyl group cleavage.

Q. How is the structure of this compound confirmed experimentally?

A combination of spectroscopic and analytical methods is used:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy group at C5, tert-butyl ester) .

- LC-MS : To confirm molecular weight (e.g., [M+Na]+ peaks) and monitor reaction progress .

- IR Spectroscopy : Identify ester carbonyl (C=O) stretching (~1700 cm⁻¹) and methoxy C-O bonds .

Intermediate-Level Questions

Q. What functional groups influence the reactivity of this compound?

The tert-butyl ester and methoxy groups are critical:

- tert-Butyl Ester : Hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/MeOH) conditions to yield carboxylic acid derivatives .

- Methoxy Group : Participates in electrophilic substitution (e.g., nitration, halogenation) at the aromatic ring .

Methodological Note: Protect the ester group during ring functionalization using Boc (tert-butoxycarbonyl) strategies .

Q. How does the dihydroquinoline core affect its biological activity?

The partially saturated quinoline core enhances conformational flexibility, improving binding to enzyme active sites. For example:

- Dihydroquinoline derivatives show enzyme inhibition (e.g., kinase or protease targets) due to planar aromatic interactions and hydrogen bonding via the nitrogen atom .

- Methoxy substituents modulate lipophilicity (LogP ~3.4), influencing membrane permeability .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) .

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate esterification .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Data Table:

| Condition | Yield (Standard) | Yield (Optimized) |

|---|---|---|

| Reflux (DCM, 12h) | 65% | - |

| Microwave (DMF, 30m) | - | 82% |

Q. How do structural modifications impact biological activity?

Comparative studies with analogs reveal:

- Methoxy Position : C5-methoxy (target compound) vs. C6-methoxy (lower LogP, reduced cytotoxicity) .

- Ester Replacement : Replacing tert-butyl with methyl ester decreases metabolic stability .

Data Table:

| Compound (Substituent) | LogP | IC₅₀ (Enzyme X) |

|---|---|---|

| C5-methoxy | 3.4 | 0.8 µM |

| C6-methoxy | 2.9 | 1.5 µM |

| C5-nitro | 2.1 | >10 µM |

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

Potential factors:

- Purity Variations : Impurities >5% (e.g., unreacted intermediates) skew bioassay results .

- Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines .

Methodological Solution:

Validate compound purity via HPLC (>98%).

Standardize assay protocols (e.g., ATP levels in kinase assays).

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.